N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazin core substituted at position 2 with a morpholino group, at position 4 with an oxo group, and at position 7 with a thiophen-2-yl moiety. The acetamide side chain is N-substituted with a cyclopentyl group. The morpholino ring enhances solubility due to its polar tertiary amine structure, while the thiophene group contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-cyclopentyl-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c26-15(21-13-4-1-2-5-13)12-25-19(27)17-18(16(23-25)14-6-3-11-29-14)30-20(22-17)24-7-9-28-10-8-24/h3,6,11,13H,1-2,4-5,7-10,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDJHSPEYFWNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS Number: 1021096-03-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 445.6 g/mol. The compound features a complex structure that includes a thiazolo-pyridazin core, which is significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress.
-
Enzyme Inhibition : It has been evaluated for its inhibitory effects on several key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels and potential therapeutic effects in neurodegenerative diseases.
- Butyrylcholinesterase (BChE) : Inhibition may also be relevant in the context of Alzheimer's disease.
- Tyrosinase : Involved in melanin production; inhibition can be beneficial for skin conditions like hyperpigmentation.
- Urease : Its inhibition is relevant for treating infections caused by urease-producing bacteria.
Antioxidant Activity
In vitro studies have demonstrated that this compound has potent free radical scavenging capabilities. The compound was tested using DPPH and ABTS assays, showing IC50 values comparable to well-known antioxidants.
Enzyme Inhibition Studies
The enzyme inhibition activities were evaluated using standard protocols:
| Enzyme | IC50 Value (μM) | Reference |
|---|---|---|
| AChE | 17.41 ± 0.22 | |
| BChE | Varies (not specified) | |
| Tyrosinase | Varies (not specified) | |
| Urease | Varies (not specified) |
These results indicate that the compound possesses selective inhibitory activity against cholinesterases, which may contribute to its potential as a cognitive enhancer.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications to the thiazolo-pyridazin core significantly affect the biological activity of the compound. For instance, substituents on the morpholine ring and the cyclopentyl group influence the potency against AChE and BChE.
Case Studies
A notable case study involved testing the compound in animal models for cognitive enhancement. The results indicated improvements in memory retention and learning abilities, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
Scientific Research Applications
Pharmacological Applications
N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has shown promising results in several pharmacological studies:
Antimicrobial Activity
Research indicates that compounds with similar thiazole and pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have been found to be effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus . The presence of the thiophenyl group may enhance the compound's interaction with bacterial membranes, increasing its efficacy.
Anticancer Properties
Studies have demonstrated that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The compound's structure suggests it may interfere with cellular mechanisms in tumor cells, potentially leading to apoptosis . Further investigations are needed to elucidate the specific pathways involved.
Anti-inflammatory Effects
The modulation of inflammatory pathways is another potential application. Compounds targeting specific receptors involved in inflammation have been shown to reduce symptoms in models of autoimmune diseases and chronic inflammation . this compound could serve as a lead compound for developing anti-inflammatory agents.
Synthesis and Structure
The synthesis of this compound involves several key steps:
Synthetic Pathway
The synthetic route typically includes:
- Formation of the thiazole ring through cyclization reactions involving appropriate precursors.
- Introduction of the morpholino group via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
These steps require careful control of reaction conditions to optimize yield and purity.
Structural Characterization
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of synthesized compounds. These techniques provide insights into the molecular geometry and functional groups present, which are critical for understanding the compound's reactivity and biological interactions .
Case Studies
Several case studies highlight the effectiveness of compounds with similar structures:
Antimicrobial Case Study
A study demonstrated that a related thiazole derivative exhibited potent activity against drug-resistant E. faecium, showcasing the potential for developing new antimicrobial agents from this class of compounds .
Anticancer Research
In vitro studies on thiazole derivatives indicated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. These findings suggest a mechanism involving cell cycle arrest and apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound shares a thiazolo[4,5-d]pyridazin core with N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () and N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (). Key differences include:
- Position 2 substituent: Morpholino (target) vs. methyl (). Morpholino’s oxygen and nitrogen atoms may improve water solubility and hydrogen-bonding capacity.
- Position 7 substituent : Thiophen-2-yl (target) vs. 4-chlorophenyl () or 4-fluorophenyl (). Thiophene’s smaller size and sulfur atom alter electronic properties compared to halogenated aryl groups.
- Acetamide N-substituent: Cyclopentyl (target) vs. 4-chlorophenyl ().
Physicochemical Properties
The target’s higher molecular mass and polar morpholino group suggest distinct solubility and logP profiles compared to the chlorophenyl/fluorophenyl analogs.
Comparison with Non-Core Analogues
Pyrimido[4,5-d][1,3]oxazin Derivatives ()
These compounds (e.g., 16c–16e) feature a pyrimido[4,5-d][1,3]oxazin core instead of thiazolo[4,5-d]pyridazin.
Naphthyridine-Based Acetamides ()
Goxalapladib (CAS 412950-27-7) contains a 1,8-naphthyridine core with trifluoromethyl and difluorophenyl groups. Its larger, fluorinated structure targets atherosclerosis, contrasting with the thiazolo-pyridazin scaffold’s likely kinase inhibition .
Q & A
Q. What are the key synthetic steps and reagents for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with simpler heterocyclic precursors. Key steps include:
- Thiazole ring formation : Using phosphorus pentasulfide (P₄S₁₀) to convert carbonyl groups to thioamides .
- Morpholino group introduction : Employing nucleophilic substitution with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide coupling : Utilizing acyl chlorides or carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the cyclopentylacetamide moiety .
- Thiophene incorporation : Suzuki-Miyaura cross-coupling with thiophen-2-ylboronic acid, catalyzed by Pd(PPh₃)₄ . Methodological Tip: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., morpholino protons at δ 3.6–3.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxo group) .
- X-ray crystallography (if crystals are obtainable): Resolve absolute configuration and intermolecular interactions .
Q. How is the compound’s purity assessed during synthesis?
Purity is validated using:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Melting point determination : Sharp melting points indicate crystalline homogeneity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Strategies include:
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling steps to enhance solubility .
- Catalyst optimization : Compare Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling efficiency .
- Continuous flow reactors : Improve scalability and reduce side reactions in thiazole formation steps .
- DoE (Design of Experiments) : Use factorial designs to assess temperature, stoichiometry, and reaction time interactions .
Q. What methodologies resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies may arise from pharmacokinetic (PK) factors or metabolite interference. Address these by:
- Comparative assays : Test in vitro activity (e.g., enzyme inhibition IC₅₀) against in vivo efficacy (e.g., tumor xenograft models) under controlled PK conditions .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
- Protein binding studies : Evaluate serum albumin binding via equilibrium dialysis to adjust free drug concentrations .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Focus on:
- Core modifications : Synthesize analogs with substituted thiophenes (e.g., 3-thienyl vs. 2-thienyl) to assess electronic effects on bioactivity .
- Morpholino replacement : Replace morpholine with piperazine or thiomorpholine to study ring size and heteroatom impacts .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., kinase active sites) .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Conduct:
- pH-dependent degradation studies : Incubate in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Light exposure tests : Monitor photodegradation under UV/visible light using accelerated stability chambers .
Q. How should researchers address conflicting spectral data during structural elucidation?
Contradictions may arise from tautomerism or dynamic effects. Mitigate by:
- Variable-temperature NMR : Identify tautomeric shifts (e.g., keto-enol equilibria in the 4-oxo group) .
- 2D NMR techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
